molecular formula C13H18N2S2 B3058993 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione CAS No. 93429-24-4

3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B3058993
CAS No.: 93429-24-4
M. Wt: 266.4 g/mol
InChI Key: UNAZWQQECWZDDN-UHFFFAOYSA-N
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Description

3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione is a chemical compound belonging to the group of thiadiazinanes. It has the molecular formula C13H18N2S2 and a molecular weight of 266.425 g/mol This compound is known for its unique structure, which includes a thiadiazine ring with benzyl and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione
  • 2H-1,3,5-Thiadiazine-2-thione, 3-benzyl-5-isopropyl-

Comparison: 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other thiadiazine derivatives, it exhibits enhanced antimicrobial activity and stability .

Properties

IUPAC Name

3-benzyl-5-propan-2-yl-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S2/c1-11(2)15-9-14(13(16)17-10-15)8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZWQQECWZDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CN(C(=S)SC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239424
Record name 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93429-24-4
Record name 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093429244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC164981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-5-isopropyl-1,3,5-thiadiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-5-ISOPROPYL-1,3,5-THIADIAZINANE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JC4A352T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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